

Application Note: Synthesis of 4,4-Dimethylpent-2-ynoyl Chloride

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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

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Introduction

4,4-Dimethylpent-2-ynoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive acid chloride and a sterically hindered alkyne, makes it a valuable building block for introducing the 4,4-dimethylpent-2-ynoyl moiety into larger molecules. This document provides detailed protocols for the efficient conversion of **4,4-Dimethylpent-2-ynoic acid** to its corresponding acid chloride using standard laboratory reagents. The protocols are designed for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the expected properties of the product are presented in Table 1. This data is essential for safe handling, reaction monitoring, and purification.

Table 1: Physicochemical Properties

Property	4,4-Dimethylpent-2-ynoic acid	4,4-Dimethylpent-2-ynoyl chloride (Predicted)
Molecular Formula	C ₇ H ₁₀ O ₂	C ₇ H ₉ ClO
Molecular Weight	126.15 g/mol [1]	144.60 g/mol
Appearance	Solid	Colorless to light yellow liquid
Boiling Point	Not readily available	Requires vacuum distillation
CAS Number	52418-50-5[1]	Not available

Reaction Overview

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Two common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are detailed below. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis.[2]

The general reaction scheme is as follows:

General reaction for the conversion of a carboxylic acid to an acid chloride.

Experimental Protocols

4.1. Method A: Using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

- **4,4-Dimethylpent-2-ynoic acid**
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or neat reaction
- Dry glassware

- Nitrogen or Argon gas supply
- Rotary evaporator
- Short-path distillation apparatus

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), place **4,4-Dimethylpent-2-ynoic acid** (1.0 eq).
- The reaction can be performed neat or in a minimal amount of anhydrous solvent like dichloromethane.
- Cool the reaction vessel to 0 °C using an ice bath.
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred carboxylic acid.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (if in a solvent) or to 50-60 °C (if neat) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap between the rotary evaporator and the vacuum pump to capture volatile and corrosive byproducts.
- The crude 4,4-Dimethylpent-2-ynoyl chloride can be purified by fractional vacuum distillation.

4.2. Method B: Using Oxalyl Chloride

This protocol is based on the widely used method for acyl chloride synthesis under mild conditions, often catalyzed by DMF.^[4]

Materials:

- **4,4-Dimethylpent-2-ynoic acid**
- Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-dimethylformamide (DMF)
- Dry glassware
- Nitrogen or Argon gas supply
- Rotary evaporator
- Short-path distillation apparatus

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve **4,4-Dimethylpent-2-ynoic acid** (1.0 eq) in anhydrous dichloromethane.
- To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented through a trap.^[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.^[4]
- Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

- The crude 4,4-Dimethylpent-2-ynoyl chloride is then purified by fractional vacuum distillation. [4] Yields for the synthesis of similar acyl chlorides using this method are typically high, often exceeding 90%. [4]

Characterization

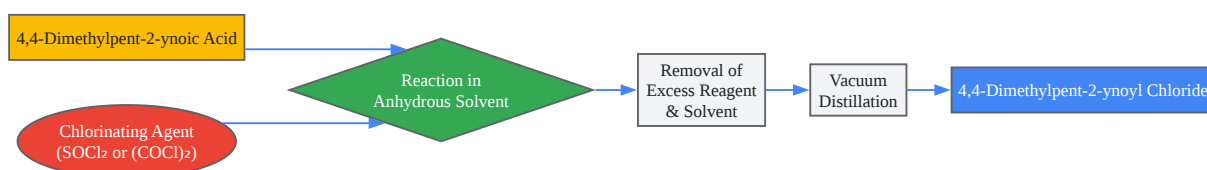
The successful synthesis of 4,4-Dimethylpent-2-ynoyl chloride can be confirmed by standard spectroscopic methods. The expected data presented in Table 2 is based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for 4,4-Dimethylpent-2-ynoyl chloride

Technique	Expected Data
^1H NMR (CDCl_3)	δ ~1.3 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
^{13}C NMR (CDCl_3)	δ ~165 (C=O), ~95 ($\text{C}\equiv\text{C}-\text{C}=\text{O}$), ~80 ($\text{C}\equiv\text{C}-\text{C}(\text{CH}_3)_3$), ~30 ($-\text{C}(\text{CH}_3)_3$), ~28 ($-\text{C}(\text{CH}_3)_3$)
IR (neat)	~2240 cm^{-1} ($\text{C}\equiv\text{C}$ stretch), ~1780 cm^{-1} (C=O stretch, acid chloride)
Mass Spec (EI)	m/z 144/146 $[\text{M}]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes), 109 $[\text{M}-\text{Cl}]^+$

Workflow Diagrams

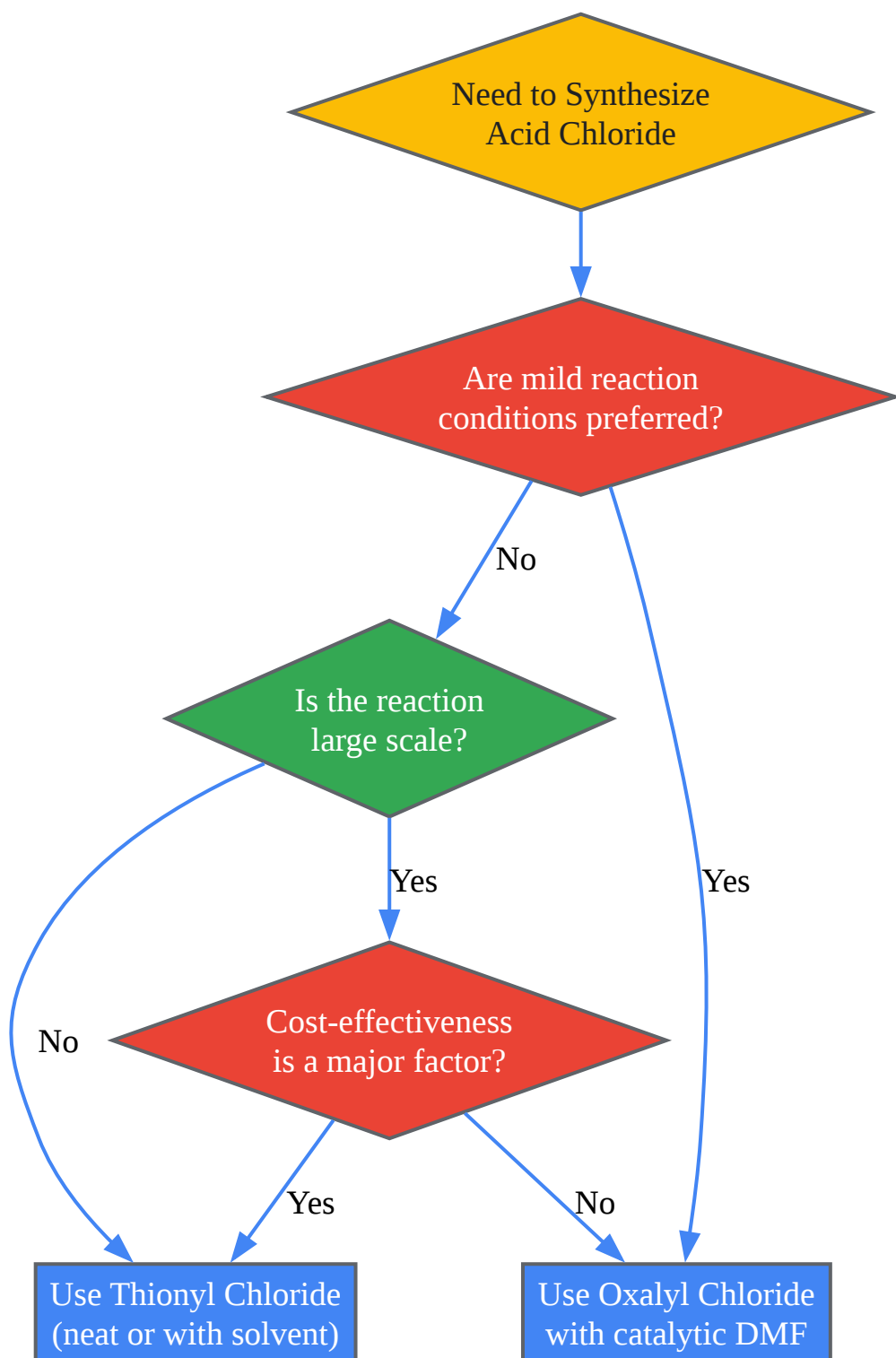
6.1. General Synthesis Workflow



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Caption: General workflow for the synthesis of 4,4-Dimethylpent-2-ynoyl chloride.

6.2. Decision Pathway for Reagent Selection



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References

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